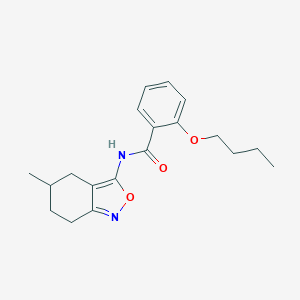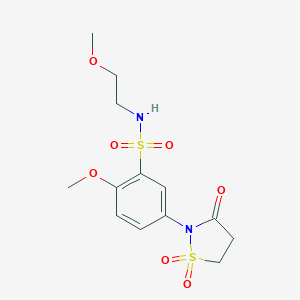
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the formation of a covalent bond between the compound and the target enzyme or protein. This covalent bond inhibits the activity of the target molecule, leading to a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. It has also been shown to inhibit the activity of protein tyrosine phosphatases, leading to a range of cellular signaling effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One direction is to explore the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Another direction is to investigate the potential use of this compound in the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves the reaction of 2-methoxyethylamine with 2-chloro-5-nitrobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with isothiazolidine-1,1-dioxide. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively used in scientific research for its ability to inhibit the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways.
Propriétés
Nom du produit |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H18N2O7S2 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-methoxy-N-(2-methoxyethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O7S2/c1-21-7-6-14-24(19,20)12-9-10(3-4-11(12)22-2)15-13(16)5-8-23(15,17)18/h3-4,9,14H,5-8H2,1-2H3 |
Clé InChI |
ACTMIELGTRUTQW-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
SMILES canonique |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
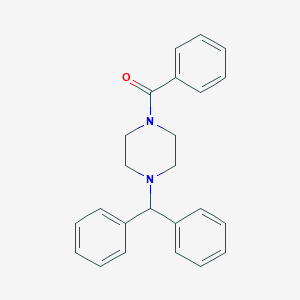
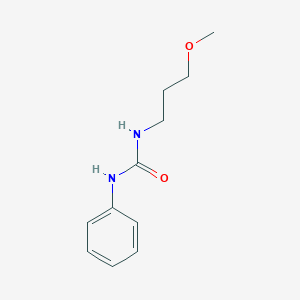
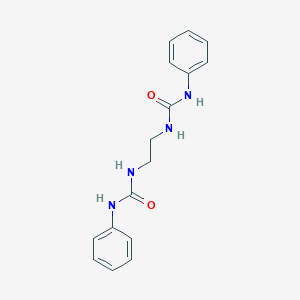
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
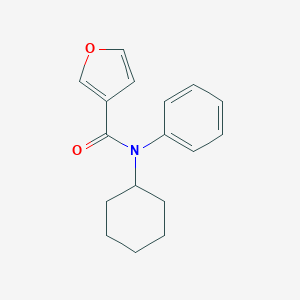
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
